Methyl 2-[4-(but-2-ynamido)phenyl]acetate
Description
Methyl 2-[4-(but-2-ynamido)phenyl]acetate is a synthetic organic compound featuring a phenylacetate backbone substituted at the para position with a but-2-ynamido group (-NH-C≡C-CH₂-). Key analogs include fungal-derived phenylacetates, halogenated derivatives, and bioactive benzimidazole-related esters .
Properties
IUPAC Name |
methyl 2-[4-(but-2-ynoylamino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-4-12(15)14-11-7-5-10(6-8-11)9-13(16)17-2/h5-8H,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPSAMYZRFBSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(but-2-ynamido)phenyl]acetate typically involves the esterification of 2-[4-(but-2-ynamido)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(but-2-ynamido)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anticancer Activity
Methyl 2-[4-(but-2-ynamido)phenyl]acetate has been investigated for its potential anticancer properties. The compound's structural features suggest it may interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
B. Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets, making it a valuable starting point in drug design.
Organic Synthesis Applications
A. Synthetic Intermediates
this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various chemical reactions, such as nucleophilic substitutions and coupling reactions, to produce other valuable compounds.
B. Reaction Mechanisms
The compound has been employed in studies exploring reaction mechanisms in organic chemistry. Its behavior during chemical transformations provides insights into reaction pathways and kinetics, contributing to a deeper understanding of organic synthesis.
Data Tables
Case Studies
Case Study 1: Anticancer Properties
In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms of action.
Case Study 2: Synthesis of Derivatives
Researchers have utilized this compound as a precursor for synthesizing novel derivatives with improved pharmacological profiles. Modifications to the compound's structure have led to enhanced binding affinity for specific biological targets, showcasing its versatility in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(but-2-ynamido)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The but-2-ynamido group may interact with nucleophilic sites in proteins or other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, analogs like methyl 2-(4-hydroxyphenyl)acetate rely on hydroxyl groups for polarity, while iodopyrazolopyrimidine derivatives exhibit planar heteroaromatic systems for π-π stacking.
Physicochemical Properties
- Molecular Weight and Solubility :
- Smaller analogs like methyl 2-(4-hydroxyphenyl)acetate (166.18 g/mol) are more water-soluble, while bulkier derivatives (e.g., ) exhibit higher lipophilicity.
- The target compound’s calculated molecular weight (231.25 g/mol) positions it between fungal metabolites and synthetic drugs, suggesting balanced solubility for drug design.
Biological Activity
Methyl 2-[4-(but-2-ynamido)phenyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C13H13N1O2
- Molecular Weight : 229.25 g/mol
- Structure : The compound features a methyl ester group and a substituted phenyl ring with a but-2-ynamido side chain.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, notably through the modulation of pathways related to apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions.
Biological Activity Data Table
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.
Case Study 3: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties revealed that treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in managing inflammatory diseases.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its multifaceted roles:
- Cancer Treatment : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer therapies.
- Infection Control : Its antimicrobial properties could lead to new treatments for antibiotic-resistant infections, addressing a significant public health concern.
- Inflammation Management : The anti-inflammatory effects may provide therapeutic avenues for conditions such as rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
